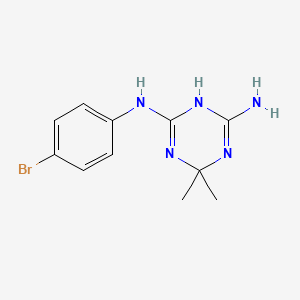

5-HT2B antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN5 |

|---|---|

Molecular Weight |

296.17 g/mol |

IUPAC Name |

2-N-(4-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine |

InChI |

InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16,17) |

InChI Key |

NZEZISMBIMCMOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(NC(=N1)NC2=CC=C(C=C2)Br)N)C |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of 5-HT2B Antagonist SB-204741: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of SB-204741, a potent and selective 5-HT2B receptor antagonist. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, structured data presentation, and visual representations of key biological and experimental processes.

Introduction

The 5-HT2B receptor, a member of the serotonin receptor family, has emerged as a significant target in various physiological and pathological processes. While its activation has been linked to adverse cardiovascular effects, antagonism of the 5-HT2B receptor holds therapeutic promise for conditions such as pulmonary arterial hypertension. SB-204741, chemically known as N-(1-methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea, was the first selective 5-HT2B receptor antagonist to be synthesized and has been widely used as a research tool to elucidate the role of this receptor.

Synthesis of SB-204741

The synthesis of SB-204741 is a multi-step process. The following is a detailed protocol adapted from the original synthesis described by Forbes, et al. in the Journal of Medicinal Chemistry (1995).

Synthetic Workflow

Caption: Synthetic workflow for SB-204741.

Experimental Protocol

Step 1: Activation of 3-Methyl-5-aminoisothiazole

-

To a solution of 3-methyl-5-aminoisothiazole in anhydrous dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) portionwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Urea Formation

-

To the solution containing the activated intermediate from Step 1, add a solution of 5-amino-1-methylindole in anhydrous DCM.

-

Stir the resulting mixture at room temperature overnight.

Step 3: Work-up and Purification

-

After the reaction is complete, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure SB-204741.

Characterization of SB-204741

The pharmacological profile of SB-204741 has been extensively characterized through various in vitro and in vivo assays.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea |

| Molecular Formula | C₁₄H₁₄N₄OS |

| Molecular Weight | 286.35 g/mol |

| Appearance | Solid |

| Purity | ≥98% (typically by HPLC) |

| Solubility | Soluble in DMSO and ethanol |

In Vitro Pharmacological Profile

The antagonist potency and selectivity of SB-204741 have been determined using radioligand binding assays and functional assays.

| Assay Type | Receptor | Parameter | Value | Reference |

| Functional Assay | 5-HT2B | pA₂ | 7.95 | Bonhaus et al. (1995)[1] |

| Radioligand Binding | 5-HT2B | pKᵢ | 7.1 - 7.85 | MedchemExpress, Abcam[2] |

| Radioligand Binding | 5-HT2C | pKᵢ | 5.82 | R&D Systems[3] |

| Radioligand Binding | 5-HT2A | pKᵢ | < 5.2 | R&D Systems[3] |

Selectivity: SB-204741 displays ≥ 135-fold selectivity for the 5-HT2B receptor over the 5-HT2C receptor and even higher selectivity over the 5-HT2A receptor. It also shows low affinity for other serotonin receptor subtypes (5-HT1A, 1D, 1E, 5-HT3, and 5-HT4).

Experimental Protocols for Characterization

Radioligand Binding Assay Protocol (General)

This protocol provides a general framework for determining the binding affinity (Kᵢ) of SB-204741. Specific details may vary based on the laboratory and equipment.

Caption: Workflow for a radioligand binding assay.

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT2B receptor.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-5-HT) and varying concentrations of SB-204741.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of SB-204741 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assay: Isolated Rat Stomach Fundus Protocol

This ex vivo assay is used to determine the functional antagonist activity (pA₂) of SB-204741.

-

Tissue Preparation: Isolate the stomach from a euthanized rat and prepare a longitudinal strip of the fundus muscle.

-

Organ Bath Setup: Suspend the tissue strip in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Measurement: Record the isometric contractions of the muscle strip using a force transducer.

-

Agonist Response: Obtain a cumulative concentration-response curve for a 5-HT2B agonist (e.g., 5-HT).

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of SB-204741 for a predetermined period.

-

Shift in Agonist Response: Obtain a second concentration-response curve for the agonist in the presence of SB-204741.

-

Data Analysis: Calculate the dose ratio from the rightward shift of the agonist concentration-response curve. The pA₂ value is determined from the Schild plot.

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Caption: 5-HT2B receptor signaling pathway.

Upon binding of serotonin (5-HT), the 5-HT2B receptor activates the Gαq subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade leads to various downstream cellular responses. SB-204741 acts as an antagonist by binding to the 5-HT2B receptor and preventing its activation by serotonin.

Conclusion

SB-204741 is a well-characterized, potent, and selective 5-HT2B receptor antagonist that serves as an invaluable tool for investigating the physiological and pathophysiological roles of this receptor. This guide provides the essential technical information for its synthesis and characterization, facilitating its use in preclinical research and drug discovery efforts targeting the 5-HT2B receptor.

References

- 1. SB 204741 | 5-HT2B Receptors | Tocris Bioscience [tocris.com]

- 2. Sensitivity differences to 5-HT and carbachol in subsections of the isolated rat stomach fundus strip: an improved preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A SENSITIVE METHOD FOR THE ASSAY OF 5-HYDROXYTRYPTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Binding Affinity of 5-HT2B antagonist-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity and functional antagonism of the selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist, designated as 5-HT2B antagonist-1 (also identified as compound 5g in associated research). This document includes quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Quantitative Data Presentation

The in vitro antagonistic activity of this compound was determined through a functional assay measuring calcium flux in cells expressing the human 5-HT2B receptor.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| This compound (Compound 5g) | Human 5-HT2B Receptor | Calcium Flux Assay | CHO-K1 | 33.4 |

Experimental Protocols

The in vitro characterization of this compound was conducted using a cell-based functional assay to determine its potency in inhibiting the downstream signaling of the 5-HT2B receptor.

Cell-Based Calcium Flux Assay for 5-HT2B Receptor Antagonism

This protocol outlines the methodology used to determine the IC50 value of this compound. The assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by a known 5-HT2B receptor agonist.

1. Cell Culture and Plating:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2B receptor were used.

-

Culture Medium: Cells were maintained in a standard growth medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Plating: For the assay, cells were seeded into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium and incubated overnight to allow for cell adherence.

2. Dye Loading:

-

The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a solution of Hank's Balanced Salt Solution with 20 mM Hepes (HHBS) for 60 minutes at 37°C. This dye exhibits increased fluorescence intensity upon binding to intracellular calcium.

3. Compound Preparation and Addition:

-

Antagonist (this compound): A stock solution of this compound in DMSO was serially diluted to various concentrations in HHBS.

-

Agonist: A stock solution of a known 5-HT2B receptor agonist, such as serotonin (5-HT), was prepared in HHBS. The final concentration of the agonist used in the assay is typically at its EC80 (the concentration that elicits 80% of its maximal response).

-

Procedure: The dye solution was removed, and 100 µL of the diluted this compound solutions were added to the respective wells. The plate was then incubated for a predetermined time (e.g., 10-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

4. Measurement of Calcium Flux:

-

The 96-well plate was placed in a fluorescence microplate reader (e.g., FLIPR™, FlexStation).

-

A baseline fluorescence reading was taken for a few seconds.

-

The agonist solution (e.g., 25 µL of 5x concentrated 5-HT) was then automatically added to each well.

-

Fluorescence intensity was measured kinetically for approximately 1-2 minutes to capture the transient increase in intracellular calcium.

5. Data Analysis:

-

The change in fluorescence (peak fluorescence minus baseline fluorescence) was calculated for each well.

-

The data were normalized to the response of the agonist alone (100% activity) and a no-agonist control (0% activity).

-

The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux, was determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualizations

The 5-HT2B receptor primarily signals through the Gq/11 G-protein coupled pathway. Its activation can also lead to the transactivation of other signaling cascades.

Caption: Canonical Gq/11 signaling pathway of the 5-HT2B receptor.

Caption: Cross-talk between 5-HT2B receptor and RTK pathways.

5-HT2B antagonist-1 selectivity profile against other serotonin receptors

This guide provides a detailed technical analysis of the selectivity profile of 5-HT2B antagonist-1, a potent and selective antagonist of the human serotonin receptor 2B. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, identified as compound 15 in the primary literature, has emerged as a significant research tool and potential therapeutic lead due to its high affinity and selectivity for the 5-HT2B receptor.[1][2] Understanding its interaction with other serotonin receptor subtypes is crucial for elucidating its pharmacological effects and predicting potential off-target activities. This document summarizes the binding affinity of this compound against a panel of 11 human serotonin receptors and provides detailed protocols for the experimental procedures used to determine these values.

Selectivity Profile of this compound

The selectivity of this compound was determined by assessing its binding affinity (Ki) for a range of serotonin receptor subtypes. The compound exhibits a high affinity for the 5-HT2B receptor with significantly lower affinity for all other tested 5-HT receptors, demonstrating its high selectivity. The quantitative data is summarized in the table below.

Table 1: Binding Affinity (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT2B | 33.4 |

| 5-HT1A | >10000 |

| 5-HT1B | >10000 |

| 5-HT1D | >10000 |

| 5-HT1E | >10000 |

| 5-HT2A | 1380 |

| 5-HT2C | 2290 |

| 5-HT3 | >10000 |

| 5-HT5A | >10000 |

| 5-HT6 | >10000 |

| 5-HT7 | >10000 |

Data sourced from Zhou et al., J Med Chem. 2016 Jan 28;59(2):707-20.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to determine the selectivity profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various human serotonin receptors.

General Protocol:

-

Cell Culture and Membrane Preparation:

-

CHO-K1 or HEK293 cells stably expressing the specific human serotonin receptor subtype were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells were harvested at 80-90% confluency.

-

Cell pellets were homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate was centrifuged at 1,000g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant was then centrifuged at 40,000g for 30 minutes at 4°C to pellet the cell membranes.

-

The membrane pellet was resuspended in assay buffer and the protein concentration was determined using a Bradford assay.

-

-

Binding Assay:

-

Competition binding assays were performed in a 96-well plate format.

-

Each well contained cell membranes, a specific radioligand for the receptor subtype, and varying concentrations of the test compound (this compound).

-

Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand.

-

The reaction mixture was incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

The incubation was terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

-

The filters were washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 values (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves using software such as GraphPad Prism.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonist Assay (Calcium Flux)

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cellular responses.

Protocol:

-

Cell Culture:

-

CHO-K1 cells stably co-expressing the human 5-HT2B receptor and a G-protein alpha subunit (e.g., Gαq) were cultured in appropriate media.

-

-

Calcium Flux Assay:

-

Cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluency.

-

The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

After washing to remove excess dye, varying concentrations of this compound were added to the wells and incubated for a specific period (e.g., 15-30 minutes).

-

The plate was then placed in a fluorescence imaging plate reader (e.g., FLIPR).

-

An EC80 concentration of the agonist (serotonin) was added to the wells to stimulate the receptor.

-

Changes in intracellular calcium concentration were measured as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

The antagonist effect was quantified by the inhibition of the agonist-induced calcium response.

-

IC50 values were calculated by fitting the concentration-response curves to a four-parameter logistic equation using appropriate software.

-

Visualizations

The following diagrams illustrate the selectivity profile and a typical experimental workflow.

Caption: Binding affinity of this compound for various serotonin receptors.

Caption: Experimental workflow for determining antagonist selectivity profile.

References

The Pharmacological Profile of a Novel 5-HT2B Receptor Antagonist for Irritable Bowel Syndrome

FOR IMMEDIATE RELEASE

A recently developed selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist, identified as compound 15 in its discovery publication, is showing promise as a potential therapeutic for Irritable Bowel Syndrome (IBS). This in-depth technical overview details the pharmacological properties, experimental validation, and underlying signaling pathways associated with this compound, referred to commercially as 5-HT2B antagonist-1. The compound demonstrates potent and selective antagonism of the 5-HT2B receptor and has shown significant efficacy in preclinical models of visceral hypersensitivity, a key symptom of IBS.

Core Pharmacological Properties

Developed through structure-based ligand discovery targeting the crystal structure of the 5-HT2B receptor, this novel antagonist exhibits high potency and selectivity. In cellular functional assays, it demonstrates significant inhibitory activity.

| Property | Value | Cell Line |

| IC50 | 33.4 nM | CHO-K1 Cells |

Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) was determined in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2B receptor.

Further characterization revealed a high degree of selectivity for the 5-HT2B receptor over a panel of 10 other 5-HT receptor subtypes, underscoring its potential for a targeted therapeutic effect with a reduced risk of off-target activities.[1] The compound also possesses some activity at sodium channels, though at a much lower potency.[2]

| Property | Value |

| Sodium Channel IC50 Range | 12.6 to 57.5 µM |

Table 2: Sodium Channel Binding Activity. The compound displays weak inhibitory activity at sodium channels, with IC50 values in the micromolar range.[2]

Preclinical Efficacy in Irritable Bowel Syndrome Model

The therapeutic potential of this compound was evaluated in a rat model of IBS, where it demonstrated a significant reduction in visceral hypersensitivity.

| Animal Model | Administration | Dosage | Outcome |

| Irritable Bowel Syndrome (IBS) Rats | Oral Gavage | 30 mg/kg | Significant reduction in visceral hypersensitivity |

Table 3: In Vivo Efficacy of this compound. Oral administration of the compound effectively mitigated visceral pain responses in a preclinical model of IBS, highlighting its potential for treating key symptoms of the disorder.[1][2]

Signaling Pathways and Mechanism of Action

The 5-HT2B receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and cell proliferation. By blocking the binding of serotonin to the 5-HT2B receptor, the antagonist prevents the initiation of this signaling cascade, thereby mitigating the downstream effects that contribute to the pathophysiology of conditions like IBS.

Figure 1: 5-HT2B Receptor Signaling and Antagonist Action. This diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound.

Experimental Protocols

The pharmacological characterization of this compound involved several key experimental procedures.

In Vitro Functional Assay (Calcium Flux)

The inhibitory activity of the compound was determined using a cell-based calcium flux assay.

-

Cell Culture: CHO-K1 cells stably transfected with the human 5-HT2B receptor were cultured in appropriate media and seeded into 96-well plates.

-

Compound Preparation: this compound was serially diluted to various concentrations.

-

Assay Procedure: The cells were loaded with a calcium-sensitive fluorescent dye. The antagonist was then added to the wells and incubated. Following incubation, a known agonist of the 5-HT2B receptor (e.g., serotonin) was added to stimulate the cells.

-

Data Acquisition: Changes in intracellular calcium concentration were measured by detecting the fluorescence intensity using a plate reader.

-

Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition of the agonist response against the concentration of the antagonist.

Figure 2: Workflow for the In Vitro Calcium Flux Assay. This diagram outlines the key steps in determining the IC50 value of the 5-HT2B antagonist.

In Vivo Model of Visceral Hypersensitivity

The efficacy of the compound in a disease-relevant model was assessed in rats.

-

Model Induction: Visceral hypersensitivity was induced in rats, often through methods such as neonatal colon irritation.

-

Compound Administration: A cohort of animals received an oral gavage of this compound (30 mg/kg), while a control group received a vehicle.

-

Behavioral Assessment: After a set period, visceral sensitivity was measured by colorectal distension (CRD). A balloon was inserted into the colon and inflated to various pressures. The pain threshold and abdominal withdrawal reflex were recorded as indicators of visceral pain.

-

Data Analysis: The responses of the treated group were compared to the control group to determine the effect of the antagonist on visceral hypersensitivity.

Conclusion

The pharmacological data for this compound (compound 15) strongly support its further investigation as a therapeutic agent for Irritable Bowel Syndrome. Its high potency and selectivity for the 5-HT2B receptor, combined with demonstrated efficacy in a preclinical model of visceral hypersensitivity, identify it as a promising drug development candidate. Future studies will likely focus on a more comprehensive pharmacokinetic and toxicological profiling to pave the way for potential clinical trials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of 5-HT2B Antagonist-1

Introduction

The serotonin 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a variety of disorders, most notably irritable bowel syndrome (IBS).[1][2] Activation of the 5-HT2B receptor is linked to visceral hypersensitivity, a key contributor to the abdominal pain experienced by IBS patients.[3][4] Consequently, the development of selective 5-HT2B receptor antagonists represents a promising avenue for the treatment of IBS. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, a novel and selective antagonist identified through a structure-based drug discovery campaign.

1. Rationale for Targeting the 5-HT2B Receptor in Irritable Bowel Syndrome

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter in the gastrointestinal tract, regulating motility, secretion, and visceral perception.[1] The 5-HT2B receptor is expressed in the human colon, particularly in the smooth muscle layers and the myenteric nerve plexus. Studies have demonstrated that the excitatory effects of 5-HT in the human colon are mediated by 5-HT2B receptors, and their expression is elevated in the colonic mucosa of patients with diarrhea-predominant IBS (IBS-D), correlating with abdominal pain scores. Blockade of this receptor has been shown to alleviate visceral hypersensitivity in animal models, suggesting its potential as a therapeutic strategy for IBS.

2. Discovery of this compound

This compound (also referred to as compound 15 in the primary literature) was discovered through a structure-based ligand discovery approach. This strategy utilized the crystal structure of the 5-HT2B receptor to identify novel chemical scaffolds with the potential for high-affinity and selective binding. A virtual screening of a compound library led to the identification of a promising chemical series, which was then optimized through iterative cycles of chemical synthesis and pharmacological testing.

3. Physicochemical Properties and In Vitro Pharmacology

The lead optimization program culminated in the identification of this compound, which demonstrated potent and selective antagonism of the human 5-HT2B receptor.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value |

| 5-HT2B IC50 (nM) | 33.4 |

| 5-HT2A Binding Ki (nM) | >10,000 |

| 5-HT2C Binding Ki (nM) | >10,000 |

Data compiled from publicly available information.

4. Experimental Protocols

4.1. General Chemistry

The synthesis of this compound and its analogs was accomplished through a multi-step synthetic route. The general approach involved the construction of a core scaffold followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

Protocol 4.1.1: General Synthetic Procedure for the Core Scaffold

A detailed, step-by-step synthetic protocol would be included here, based on the specific reactions and reagents described in the primary research article. This would include reaction conditions, purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, mass spectrometry).

4.2. In Vitro Functional Assay: Calcium Flux Measurement

The antagonist activity of the synthesized compounds was determined using a cell-based calcium flux assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2B receptor. The 5-HT2B receptor is coupled to the Gq/11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium concentration.

Protocol 4.2.1: Calcium Flux Assay

-

Cell Culture: CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for a specified time at 37°C.

-

Compound Incubation: The dye-containing buffer is removed, and the cells are washed. Test compounds (including this compound) at various concentrations are added to the wells and pre-incubated for a defined period.

-

Agonist Stimulation: The plate is then placed in a fluorescence plate reader. Serotonin (5-HT) at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells to stimulate the 5-HT2B receptor.

-

Data Acquisition: Fluorescence intensity is measured over time to record the change in intracellular calcium concentration.

-

Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the 5-HT-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

4.3. In Vivo Efficacy Model: Visceral Hypersensitivity in Rats

The in vivo efficacy of this compound was evaluated in a rat model of visceral hypersensitivity, which is a key feature of IBS. Visceral sensitivity is assessed by measuring the abdominal withdrawal reflex (AWR) in response to colorectal distention (CRD).

Protocol 4.3.1: Rat Model of Visceral Hypersensitivity

-

Animal Model: Male Sprague-Dawley rats are used. Visceral hypersensitivity can be induced by methods such as neonatal maternal separation or intra-colonic administration of an irritant like acetic acid.

-

Colorectal Distention (CRD) Procedure:

-

A flexible balloon catheter is inserted into the descending colon and rectum.

-

The balloon is incrementally inflated to different pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

-

-

Abdominal Withdrawal Reflex (AWR) Scoring: The behavioral response of the rat to CRD is observed and scored on a standardized scale (e.g., 0 = no response, 1 = brief head movement, 2 = abdominal muscle contraction, 3 = lifting of the abdomen, 4 = body arching and pelvic lifting).

-

Drug Administration: this compound is administered orally at a specified dose (e.g., 30 mg/kg) at a set time before the CRD procedure.

-

Data Analysis: The AWR scores at each distention pressure are recorded. A reduction in the AWR score in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect on visceral pain.

5. Signaling Pathways and Mechanism of Action

The therapeutic rationale for 5-HT2B antagonism in IBS is based on its role in modulating visceral pain signaling.

5.1. 5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor primarily signals through the Gq/11 protein pathway.

Caption: Canonical Gq/11 signaling pathway of the 5-HT2B receptor.

5.2. Experimental Workflow for Discovery and Preclinical Evaluation

The development of this compound followed a structured preclinical workflow.

Caption: Discovery and preclinical development workflow for this compound.

This compound is a potent and selective antagonist of the 5-HT2B receptor discovered through a rational, structure-based drug design approach. Its efficacy in a preclinical model of visceral hypersensitivity highlights its potential as a therapeutic agent for the treatment of irritable bowel syndrome. Further development and clinical evaluation are warranted to establish its safety and efficacy in humans.

References

- 1. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-HT2B Antagonist-1 for Studying Serotonin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative 5-HT2B antagonist, herein referred to as "5-HT2B antagonist-1," for its application in the study of serotonin signaling pathways. The compound chosen as a representative model for this guide is RS-127445 , a well-characterized, potent, and selective 5-HT2B receptor antagonist. "this compound" is often used as a generic descriptor by chemical suppliers; this guide will use the specific data for RS-127445 to provide concrete, actionable information for researchers.

Introduction to 5-HT2B Receptor Signaling

The 5-hydroxytryptamine 2B (5-HT2B) receptor is a G protein-coupled receptor (GPCR) belonging to the Gq/11 family.[1] Predominantly expressed in the cardiovascular system, gastrointestinal tract, and central nervous system, it plays a crucial role in a variety of physiological and pathological processes.[2][3] Activation of the 5-HT2B receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1]

Dysregulation of 5-HT2B receptor signaling has been implicated in several diseases, including cardiac valvulopathy, pulmonary arterial hypertension, and irritable bowel syndrome (IBS).[4] Consequently, selective antagonists of the 5-HT2B receptor are invaluable tools for elucidating the role of this receptor in both normal physiology and disease states, and they hold significant therapeutic potential.

Core Compound Profile: RS-127445 as "this compound"

RS-127445 (2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine) is a highly potent and selective 5-HT2B receptor antagonist with nanomolar affinity. It exhibits over 1,000-fold selectivity for the 5-HT2B receptor compared to other serotonin receptor subtypes and a wide range of other receptors and ion channels, making it an excellent tool for specific pharmacological interrogation of 5-HT2B pathways.

Data Presentation: Quantitative Pharmacology of RS-127445

| Parameter | Value | Species/System | Assay Type | Reference |

| pKi | 9.5 ± 0.1 | Human | Radioligand Binding ([³H]-5-HT) | |

| Ki | ~0.3 nM | Human | Radioligand Binding | |

| pKB | 9.5 ± 0.1 | Human (HEK-293 cells) | Inositol Phosphate Formation | |

| pIC50 | 10.4 ± 0.1 | Human (HEK-293 cells) | Intracellular Calcium Mobilization | |

| pA2 | 9.5 ± 1.1 | Rat | Isolated Stomach Fundus Contraction | |

| pA2 | 9.9 ± 0.3 | Rat | Jugular Vein Relaxation | |

| Selectivity | >1,000-fold vs. 5-HT2A, 5-HT2C, and other receptors | Human/Rat | Radioligand Binding | |

| Oral Bioavailability | 14% | Rat | Pharmacokinetic Study | |

| Intraperitoneal Bioavailability | 60% | Rat | Pharmacokinetic Study |

Signaling Pathways and Experimental Workflows

Canonical 5-HT2B Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT2B receptor.

Experimental Workflow for Characterizing a 5-HT2B Antagonist

This workflow outlines the typical experimental progression for evaluating a novel 5-HT2B antagonist.

References

Effects of 5-HT2B Receptor Antagonism on Fibroblast Activation: A Technical Guide

Abstract: Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases. The activation of fibroblasts into ECM-producing myofibroblasts is a central event in this process. Serotonin (5-hydroxytryptamine, 5-HT), acting through its 5-HT2B receptor, has emerged as a significant driver of fibroblast activation and subsequent fibrotic remodeling.[1][2][3][4] Consequently, the antagonism of the 5-HT2B receptor presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effects of 5-HT2B antagonists on fibroblast activation, detailing the underlying signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols for researchers in the field.

Core Signaling Pathways in Fibroblast Activation

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by 5-HT, initiates a cascade of intracellular signaling events that promote a fibrotic phenotype.[5] This process is intricately linked with the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a master regulator of fibrosis.

1.1. 5-HT2B Receptor Activation Pathway

1.2. Mechanism of 5-HT2B Antagonist Action

Studies have revealed that 5-HT2B antagonists exert their anti-fibrotic effects primarily by interfering with the non-canonical pathways of TGF-β1 signaling. While TGF-β1 can signal through the canonical Smad-dependent pathway, its profibrotic actions are also mediated by non-canonical pathways involving ERK1/2, STAT3, and p38 MAPK. 5-HT2B receptor antagonists have been shown to inhibit the phosphorylation of these non-canonical mediators without affecting the canonical phosphorylation of Smad3. The mechanism appears to involve the physical and functional restriction of Src kinase, which is essential for activating these downstream non-canonical effectors.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases [mdpi.com]

The 5-HT2B Receptor Antagonist SB 204741: A Chemical Probe for In Vitro Interrogation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potent and selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist, SB 204741, as a chemical probe for in vitro studies. Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor. This document details its pharmacological properties, experimental protocols for its use in key in vitro assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to the 5-HT2B Receptor and the Role of Antagonists

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) belonging to the serotonin receptor family.[1] It is coupled to the Gq/11 signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Dysregulation of 5-HT2B receptor signaling has been implicated in a variety of pathological conditions, including cardiac valvulopathy, pulmonary arterial hypertension, and fibrosis. Consequently, selective antagonists of the 5-HT2B receptor are crucial research tools for dissecting its function and represent a promising therapeutic avenue.

SB 204741: A Prototypical 5-HT2B Antagonist Chemical Probe

SB 204741 was the first potent and selective 5-HT2B receptor antagonist to be synthesized.[1] Its favorable pharmacological profile has established it as a widely used chemical probe for in vitro and in vivo studies of 5-HT2B receptor function.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea[3] |

| CAS Number | 152239-46-8 |

| Molecular Formula | C₁₄H₁₄N₄OS |

| Molecular Weight | 286.35 g/mol |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM) |

Pharmacological Data

SB 204741 exhibits high affinity for the human 5-HT2B receptor and significant selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors.

| Parameter | Receptor | Species | Value | Reference |

| pKi | 5-HT2B | Human | 7.85 | |

| pKi | 5-HT2C | Human | 5.8 | |

| pKi | 5-HT2A | Human | < 5.2 | |

| pA2 | 5-HT2B | - | 7.95 | |

| Selectivity | 5-HT2B vs 5-HT2C | Human | ≥ 135-fold |

In Vitro Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the antagonist activity of SB 204741 at the 5-HT2B receptor.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the 5-HT2B receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of SB 204741 for the 5-HT2B receptor.

Materials:

-

Cell Membranes: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.

-

Radioligand: [³H]-LSD or another suitable 5-HT2B receptor radioligand.

-

Test Compound: SB 204741.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound (SB 204741) at various concentrations, and the radioligand at a fixed concentration (typically at its Kd).

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of SB 204741 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a 5-HT2B receptor agonist.

Objective: To determine the potency of SB 204741 in inhibiting agonist-induced calcium mobilization.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2B receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

5-HT2B Agonist: Serotonin (5-HT) or a selective agonist like BW723C86.

-

Test Compound: SB 204741.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach and form a confluent monolayer overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 45-60 minutes at 37°C.

-

Compound Addition: Add various concentrations of SB 204741 or vehicle to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Add a fixed concentration of the 5-HT2B agonist (typically the EC80) to all wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the agonist-induced response as a function of the SB 204741 concentration to generate a dose-response curve and calculate the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a robust measure of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite of IP3.

Objective: To assess the ability of SB 204741 to inhibit agonist-induced IP1 accumulation.

Materials:

-

Cells: Cells stably expressing the human 5-HT2B receptor.

-

Stimulation Buffer: Assay buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

-

5-HT2B Agonist: Serotonin (5-HT) or a selective agonist.

-

Test Compound: SB 204741.

-

IP1 Assay Kit: Commercially available kits (e.g., HTRF-based) containing IP1-d2 conjugate and an anti-IP1 antibody labeled with a fluorescent donor.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Stimulation: In a suitable plate format, pre-incubate the cells with various concentrations of SB 204741 in stimulation buffer for 15-30 minutes.

-

Agonist Addition: Add a fixed concentration of the 5-HT2B agonist and incubate for 30-60 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate).

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: Generate a standard curve using known concentrations of IP1. Convert the HTRF signals from the experimental wells to IP1 concentrations. Plot the agonist-induced IP1 accumulation as a function of the SB 204741 concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow for characterizing a 5-HT2B antagonist.

Caption: 5-HT2B Receptor Gq Signaling Pathway and Site of Action of SB 204741.

Caption: A generalized workflow for the in vitro characterization of a 5-HT2B antagonist.

Conclusion

SB 204741 is a cornerstone chemical probe for investigating the multifaceted roles of the 5-HT2B receptor in health and disease. Its high potency and selectivity, coupled with well-established in vitro assay protocols, enable researchers to confidently dissect the contributions of 5-HT2B receptor signaling in various biological systems. This guide provides the necessary foundational knowledge and practical methodologies for the effective utilization of SB 204741 in in vitro research settings.

References

Methodological & Application

Application Notes and Protocols for 5-HT2B Antagonist-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine 2B (5-HT2B) receptor is a G protein-coupled receptor (GPCR) belonging to the serotonin receptor family.[1][2] Predominantly coupled to Gq/G11 proteins, its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[3][4] This signaling cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[3] The 5-HT2B receptor is expressed in various tissues, including the cardiovascular system, central nervous system, and gastrointestinal tract. Its overactivation has been implicated in pathological conditions such as cardiac valvulopathy, pulmonary hypertension, and fibrosis. Consequently, 5-HT2B receptor antagonists are a subject of significant research for their therapeutic potential.

These application notes provide detailed protocols for characterizing the activity of a generic 5-HT2B antagonist-1 in cell culture-based assays.

Mechanism of Action: 5-HT2B Receptor Signaling

5-HT2B receptor antagonists function by binding to the 5-HT2B receptor and preventing its activation by the endogenous ligand, serotonin (5-HT). This blockade inhibits the downstream signaling cascade, thereby mitigating the physiological or pathological effects mediated by the receptor.

Below is a diagram illustrating the canonical 5-HT2B receptor signaling pathway and the point of intervention for an antagonist.

Data Presentation: In Vitro Activity of Common 5-HT2B Antagonists

The following table summarizes the inhibitory concentrations (IC₅₀) of several known 5-HT2B antagonists, providing a reference for expected potencies in functional cell-based assays.

| Antagonist | Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| SB-206553 | CHO-K1 | IP₁ Accumulation | 5.4 | |

| SB-204741 | CHO-K1 | IP₁ Accumulation | 70 | |

| Terguride | Mouse Cardiac Fibroblasts | Collagen Secretion | N/A | |

| SB204741 | Human Adult Dermal Fibroblasts | Pro-fibrotic Gene Expression | N/A | |

| RS-127445 | N/A | Inositol Phosphate Accumulation | 0.1 | |

| Methysergide | CHO-K1 | IP₁ Accumulation | 1.4 | |

| Ritanserin | CHO-K1 | IP₁ Accumulation | 17 |

N/A: Specific IC₅₀ value not provided in the cited source, but demonstrated effective inhibition at tested concentrations (e.g., 1 µM).

Experimental Protocols

The following are detailed protocols for common in vitro assays to determine the efficacy of a 5-HT2B antagonist.

General Experimental Workflow

The general workflow for testing a 5-HT2B antagonist involves cell preparation, treatment with the antagonist, stimulation with a 5-HT2B agonist, and subsequent measurement of a downstream signaling event.

Protocol 1: Inositol Monophosphate (IP₁) Accumulation Assay

This functional assay quantifies the accumulation of IP₁, a downstream metabolite of IP₃, as a measure of Gq-coupled receptor activation.

Objective: To determine the potency (IC₅₀) of this compound by measuring its ability to inhibit serotonin-induced IP₁ accumulation.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Kit: A commercially available HTRF®, TR-FRET, or ELISA-based IP-One assay kit.

-

Reagents: Cell culture medium, PBS, stimulation buffer (provided with the kit).

-

Equipment: 384-well white microplates, plate reader capable of time-resolved fluorescence.

Procedure:

-

Cell Seeding:

-

Culture the 5-HT2B expressing cells according to standard protocols.

-

Harvest and resuspend cells in the appropriate assay buffer.

-

Seed the cells into a 384-well plate at a density of approximately 7,000 to 10,000 cells per well.

-

-

Antagonist Addition:

-

Prepare serial dilutions of this compound in the stimulation buffer. A typical concentration range to screen is 0.003 µM to 10 µM.

-

Add the antagonist dilutions to the wells containing the cells. Include vehicle-only wells as a control.

-

-

Agonist Stimulation:

-

Prepare a solution of serotonin in stimulation buffer. The final concentration should be at or near the EC₈₀ for the 5-HT2B receptor in this assay system (e.g., 20 nM).

-

Add the serotonin solution to all wells except for the negative control (basal) wells.

-

-

Incubation:

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Detection:

-

Add the assay kit's detection reagents (e.g., IP1-d2 and anti-IP1-cryptate) to all wells according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a compatible TR-FRET plate reader.

-

-

Data Analysis:

-

Calculate the ratio of the emission signals and convert to IP₁ concentrations.

-

Normalize the data with respect to the maximum (agonist-only) and minimum (basal) response.

-

Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration that occurs immediately following Gq-coupled receptor activation.

Objective: To assess the ability of this compound to block serotonin-induced calcium mobilization.

Materials:

-

Cell Line: As in Protocol 1.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM), Pluronic F-127, Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

Equipment: 96- or 384-well black, clear-bottom microplates, fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FDSS).

Procedure:

-

Cell Seeding:

-

Seed cells into the microplate 18-24 hours prior to the assay to allow for adherence.

-

-

Dye Loading:

-

Prepare the dye-loading solution by mixing the calcium-sensitive dye with an equal volume of Pluronic F-127, and then diluting in HBSS.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Antagonist Addition:

-

Prepare serial dilutions of this compound.

-

Wash the cells gently with HBSS to remove excess dye.

-

Add the antagonist dilutions to the plate and incubate for 15-30 minutes at room temperature.

-

-

Data Acquisition:

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence reading for several seconds.

-

Program the instrument to dispense the serotonin solution (at a final concentration of EC₈₀) into the wells.

-

Continue recording the fluorescence signal for 60-120 seconds to capture the calcium transient.

-

-

Data Analysis:

-

Determine the maximum fluorescence response for each well after agonist addition.

-

Normalize the data as a percentage of the response observed with the agonist alone.

-

Plot the normalized response against the logarithm of the antagonist concentration and fit to a suitable model to calculate the IC₅₀.

-

Protocol 3: Cell Proliferation/Viability Assay

This protocol is relevant for studying the long-term effects of 5-HT2B antagonism on cell growth, particularly in cell types where the receptor is known to have mitogenic effects, such as fibroblasts or certain cancer cell lines.

Objective: To determine if this compound can inhibit the proliferation of cells induced by serotonin.

Materials:

-

Cell Line: Relevant cell type (e.g., human pulmonary artery smooth muscle cells, Huh7 liver cancer cells, human dermal fibroblasts).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Reagents: Cell culture medium (potentially low-serum to reduce basal proliferation), viability/proliferation reagent (e.g., WST-8, CellTiter-Glo®, CyQUANT®).

-

Equipment: 96-well clear microplates, standard cell culture incubator, absorbance or luminescence plate reader.

Procedure:

-

Cell Seeding:

-

Seed cells at a low density in a 96-well plate and allow them to attach overnight.

-

-

Treatment:

-

Replace the medium with low-serum medium containing serial dilutions of this compound.

-

To the appropriate wells, add serotonin at a concentration known to induce proliferation in the chosen cell line.

-

Include controls for vehicle, antagonist alone, and agonist alone.

-

-

Incubation:

-

Incubate the cells for an extended period (e.g., 24, 48, or 72 hours) to allow for measurable changes in cell number.

-

-

Detection:

-

At the end of the incubation period, add the chosen viability/proliferation reagent to each well according to the manufacturer's protocol.

-

Incubate as required (e.g., 1-4 hours for WST-8).

-

-

Data Acquisition:

-

Read the plate using the appropriate plate reader (absorbance for WST-8, luminescence for CellTiter-Glo®).

-

-

Data Analysis:

-

Subtract the background reading and normalize the data to the agonist-only control.

-

Plot the percentage inhibition of proliferation against the antagonist concentration to determine the IC₅₀.

-

References

Application Notes and Protocols for In Vivo Dissolution of 5-HT2B Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the dissolution of 5-HT2B antagonist-1, a potent and orally active antagonist of the 5-HT2B receptor, for in vivo research applications. Proper dissolution and formulation are critical for ensuring accurate dosing, bioavailability, and reliable experimental outcomes in preclinical studies. These guidelines cover solvent selection, preparation of stock and working solutions, and recommended protocols for administration.

Chemical Properties and Solubility

This compound is a small molecule with an IC50 value of 33.4 nM for the 5-HT2B receptor.[1] Its solubility is a key consideration for the preparation of formulations suitable for in vivo administration.

Table 1: Solubility Data for this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 33.33 mg/mL (112.54 mM) | Hygroscopic; use freshly opened DMSO for best results.[1][2] |

| Water | 12.5 mg/mL (42.21 mM) | Requires sonication, warming, and heating to 60°C.[1][2] |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution that can be diluted further for various experimental needs.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous/for molecular biology

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.

-

Store the stock solution at -20°C or -80°C for long-term stability. For storage at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.

Protocol 2: Preparation of an Aqueous Formulation for Oral Gavage

This protocol describes the preparation of a formulation suitable for oral administration in animal models, such as rats.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

A suitable vehicle, such as a solution containing Tween 80 or other surfactants to improve solubility and stability in the aqueous solution. A common practice is to use a vehicle containing a small percentage of DMSO and a surfactant.

Procedure:

-

Thaw the this compound stock solution at room temperature.

-

Prepare the final dosing vehicle. A common vehicle for oral gavage of hydrophobic compounds is a mixture of DMSO, Tween 80, and saline. For example, a vehicle could be prepared with 5% DMSO, 5% Tween 80, and 90% saline.

-

Calculate the required volume of the stock solution to achieve the final desired concentration for the in vivo study. An example of a reported oral gavage dose is 30 mg/kg in rats.

-

Add the calculated volume of the DMSO stock solution to the vehicle.

-

Vortex the solution thoroughly to ensure a homogenous suspension or solution.

-

Visually inspect the solution for any precipitation. If precipitation occurs, sonication or slight warming may be necessary. However, ensure the final formulation is at room temperature before administration.

-

Prepare the formulation fresh on the day of the experiment to ensure stability.

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn initiates a cascade of downstream signaling events.

References

Application Notes and Protocols for 5-HT2B Antagonist-1 in Mouse Models of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 5-HT2B antagonists in preclinical mouse models of liver fibrosis. The data presented focuses on the therapeutic potential of targeting the 5-hydroxytryptamine receptor 2B (5-HT2B) to ameliorate hepatic fibrosis.

Introduction

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, which disrupts the normal liver architecture and function. Activated hepatic stellate cells (HSCs) are the primary source of this matrix production. The 5-HT2B receptor, which is upregulated in activated HSCs, has emerged as a key therapeutic target.[1][2][3] Antagonism of the 5-HT2B receptor has been shown to inhibit HSC activation and promote their apoptosis, thereby reducing fibrosis.[1][2] This document outlines the dosage, experimental protocols, and underlying signaling pathways related to the use of 5-HT2B antagonists in murine models of liver fibrosis.

Data Presentation

The following table summarizes the quantitative data for the administration of 5-HT2B antagonists in mouse models of liver fibrosis.

| 5-HT2B Antagonist | Mouse Model | Dosage | Administration Route | Key Findings | Reference |

| SB-204741 | Bile Duct Ligation (BDL) | 5 mg/kg/day | Intraperitoneal (i.p.) | Attenuated fibrogenesis and improved liver function. | |

| Carbon Tetrachloride (CCl4)-induced | 5 mg/kg/day | Intraperitoneal (i.p.) | Reduced the number of activated HSCs and fibrotic matrix deposition. | ||

| Compound 19c | Carbon Tetrachloride (CCl4)-induced | Dose-dependent | Not specified | Markedly reduced fibrotic deposition and downregulated fibrosis-related genes (α-SMA, Timp1, Col1a1, Col3a1). |

Note: Specific dosages for Compound 19c were not detailed in the reviewed literature, which only referred to a dose-dependent effect.

Signaling Pathway

The antagonism of the 5-HT2B receptor on hepatic stellate cells interferes with a key signaling pathway that promotes liver fibrosis. Upon stimulation by serotonin (5-HT), the 5-HT2B receptor activates a downstream cascade involving Extracellular signal-regulated kinase (ERK) and the transcription factor JunD. This leads to the increased expression of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. By blocking this receptor, 5-HT2B antagonists can effectively inhibit the activation of HSCs and subsequent collagen deposition.

Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used model to induce liver fibrosis in mice.

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil (or corn oil)

-

5-HT2B antagonist (e.g., SB-204741)

-

Vehicle for antagonist (e.g., saline)

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

To induce liver fibrosis, administer CCl4 (0.5-1.0 mL/kg body weight) diluted in olive oil (typically a 1:1 to 1:4 ratio) via intraperitoneal (i.p.) injection twice weekly for 4-8 weeks.

-

For therapeutic studies, the 5-HT2B antagonist can be administered after the establishment of fibrosis (e.g., after 4 weeks of CCl4 injections).

-

Administer the 5-HT2B antagonist (e.g., SB-204741 at 5 mg/kg) or vehicle control daily via i.p. injection.

-

Continue CCl4 injections concurrently with the antagonist treatment for the remainder of the study period.

-

At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples for analysis.

Assessment of Fibrosis:

-

Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize collagen deposition.

-

Immunohistochemistry: Stain for α-smooth muscle actin (α-SMA) to identify activated HSCs.

-

Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of pro-fibrotic genes such as Col1a1, Timp1, and Acta2 (α-SMA).

-

Biochemical Assays: Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Bile Duct Ligation (BDL) Model

The BDL model induces cholestatic liver injury and fibrosis.

Materials:

-

Surgical instruments

-

Suture material

-

5-HT2B antagonist (e.g., SB-204741)

-

Vehicle for antagonist

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Anesthetize the mouse.

-

Perform a midline laparotomy to expose the common bile duct.

-

Ligate the common bile duct in two places and transect the duct between the ligatures.

-

Close the abdominal incision.

-

Allow the mice to recover.

-

Begin administration of the 5-HT2B antagonist (e.g., SB-204741 at 5 mg/kg) or vehicle control daily via i.p. injection, typically starting 7-14 days post-surgery and continuing for a specified period (e.g., 14-21 days).

-

At the end of the treatment period, euthanize the mice and collect liver tissue and blood for analysis as described in the CCl4 model.

Conclusion

The available data strongly support the role of the 5-HT2B receptor in the pathogenesis of liver fibrosis. The use of 5-HT2B antagonists, such as SB-204741 and compound 19c, has demonstrated significant anti-fibrotic effects in preclinical mouse models. These compounds represent a promising therapeutic strategy for the treatment of liver fibrosis. The protocols and data presented here provide a foundation for researchers to further investigate the efficacy and mechanisms of 5-HT2B antagonists in the context of chronic liver disease.

References

- 1. Synthesis and Biological Evaluation of Peripheral 5HT2B Antagonists for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GIST Scholar: Synthesis and Biological Evaluation of Peripheral 5HT2B Antagonists for Liver Fibrosis [scholar.gist.ac.kr]

- 3. GIST Scholar: Part I. Synthesis and biological evaluation of 5HT2B antagonists for liver fibrosis Part II. Identification of new KDM5B inhibitors for colorectal cancer [scholar.gist.ac.kr]

Application Notes and Protocols: The Use of 5-HT2B Antagonists in Preclinical Models of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. A key pathological feature is the remodeling of pulmonary arteries, involving the proliferation of pulmonary artery smooth muscle cells (PASMCs). The serotonin (5-hydroxytryptamine, 5-HT) signaling pathway, particularly through the 5-HT2B receptor, has been identified as a significant contributor to the pathogenesis of PH. Consequently, antagonism of the 5-HT2B receptor presents a promising therapeutic strategy. This document provides detailed application notes and experimental protocols for evaluating the efficacy of 5-HT2B antagonists in established animal models of pulmonary hypertension.

5-HT2B Receptor Signaling in Pulmonary Hypertension

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11. Its activation in PASMCs initiates a signaling cascade that promotes cell proliferation and migration, contributing to vascular remodeling. A simplified representation of this pathway is illustrated below.

Caption: 5-HT2B receptor signaling pathway in pulmonary artery smooth muscle cells.

Efficacy of 5-HT2B Antagonists in Preclinical Models

Several 5-HT2B antagonists have demonstrated efficacy in reducing the pathological hallmarks of pulmonary hypertension in animal models. The following tables summarize the quantitative data from key studies.

Table 1: Effect of 5-HT2B Antagonists on Right Ventricular Systolic Pressure (RVSP) in a Monocrotaline (MCT)-Induced Rat Model of PH

| 5-HT2B Antagonist | Dosage | RVSP (mmHg) - Control | RVSP (mmHg) - MCT + Vehicle | RVSP (mmHg) - MCT + Antagonist | Reference |

| C-122 | 10 mg/kg/day, p.o. | 19 ± 0.9 | 28 ± 2 | 19 ± 0.9 | [1] |

| PRX-08066 | 50 mg/kg, b.i.d., p.o. | ~25 | ~45 | ~35 | [1][2] |

| PRX-08066 | 100 mg/kg, b.i.d., p.o. | ~25 | ~45 | ~30 | [1][2] |

| Terguride | 0.2 mg/kg/day, s.c. | Not Reported | ~55 | ~35 |

Table 2: Effect of 5-HT2B Antagonists on Right Ventricular Hypertrophy (Fulton Index) in a Monocrotaline (MCT)-Induced Rat Model of PH

| 5-HT2B Antagonist | Dosage | Fulton Index - Control | Fulton Index - MCT + Vehicle | Fulton Index - MCT + Antagonist | Reference |

| C-122 | 10 mg/kg/day, p.o. | Not Reported | 0.64 ± 0.04 (RV/BW ratio) | 0.52 ± 0.02 (RV/BW ratio) | |

| PRX-08066 | 50 mg/kg, b.i.d., p.o. | ~0.25 | ~0.55 | ~0.35 | |

| PRX-08066 | 100 mg/kg, b.i.d., p.o. | ~0.25 | ~0.55 | ~0.30 | |

| Terguride | 0.2 mg/kg/day, s.c. | ~0.25 | ~0.50 | ~0.35 |

Table 3: Effect of 5-HT2B Antagonists in a Sugen/Hypoxia (Su/Hx)-Induced Mouse Model of PH

| 5-HT2B Antagonist | Dosage | Endpoint | Su/Hx + Vehicle | Su/Hx + Antagonist | Reference |

| SB204741 | 5 mg/kg/day, i.p. | RVSP (mmHg) | ~45 | ~30 | |

| SB204741 | 5 mg/kg/day, i.p. | Fulton Index | ~0.45 | ~0.30 |

Experimental Protocols

A generalized workflow for evaluating a 5-HT2B antagonist in a preclinical PH model is outlined below.

Caption: General experimental workflow for preclinical evaluation of a 5-HT2B antagonist.

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

1.1. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

1.2. Induction of Pulmonary Hypertension:

-

Prepare a solution of monocrotaline (MCT) at a concentration of 60 mg/mL in sterile saline, adjusting the pH to 7.4 with HCl or NaOH as necessary.

-

Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight.

-

House the animals under standard conditions for 3-4 weeks to allow for the development of PH.

1.3. This compound Administration:

-

Prepare the this compound solution in a suitable vehicle (e.g., sterile water, saline, or a specific formulation as per the compound's characteristics).

-

Begin daily administration of the antagonist via the desired route (e.g., oral gavage, subcutaneous injection) at the predetermined dose(s) on the same day as MCT injection (for prevention studies) or after the establishment of PH (for treatment studies).

-

Administer the vehicle to a control group of MCT-injected rats.

-

Include a sham control group receiving vehicle only without MCT injection.

Protocol 2: Sugen/Hypoxia (Su/Hx)-Induced Pulmonary Hypertension in Mice

2.1. Animal Model:

-

Species: Male C57BL/6 mice

-

Age: 8-10 weeks

2.2. Induction of Pulmonary Hypertension:

-

Administer a single subcutaneous injection of Sugen 5416 (SU5416) at a dose of 20 mg/kg body weight.

-

Immediately following the injection, place the mice in a hypoxic chamber with a controlled oxygen concentration of 10% for 3 weeks.

-

Maintain a normoxic control group in room air.

2.3. This compound Administration:

-

Prepare the this compound solution in an appropriate vehicle.

-

Administer the antagonist daily via the chosen route at the specified dose(s) throughout the 3-week hypoxic period.

-

Include a vehicle-treated Su/Hx control group and a normoxic sham control group.

Protocol 3: Hemodynamic Measurements

3.1. Anesthesia and Preparation:

-

Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

-

Place the animal in a supine position on a heating pad to maintain body temperature.

-

Perform a tracheotomy and mechanically ventilate the animal.

3.2. Catheterization:

-

Expose the right jugular vein through a small incision.

-

Carefully insert a pressure-volume catheter (e.g., Millar SPR-839) into the jugular vein and advance it through the right atrium into the right ventricle.

-

Confirm correct placement by observing the characteristic pressure waveforms on the data acquisition system.

3.3. Data Acquisition:

-

Allow the animal to stabilize for 5-10 minutes.

-

Record the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) for a continuous period of at least 5 minutes.

-

Analyze the data using appropriate software (e.g., LabChart).

Protocol 4: Assessment of Right Ventricular Hypertrophy (Fulton Index)

4.1. Tissue Collection:

-

Following hemodynamic measurements, euthanize the animal via an approved method.

-

Excise the heart and gently blot it dry.

4.2. Dissection and Weighing:

-

Dissect the atria from the ventricles.

-

Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).

-

Weigh the RV and LV+S separately.

4.3. Calculation of Fulton Index:

-

Fulton Index = RV / (LV + S)

Protocol 5: Histological Analysis of Pulmonary Vascular Remodeling

5.1. Tissue Preparation:

-

Perfuse the lungs with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Excise the lungs and immerse them in 4% paraformaldehyde for 24 hours for fixation.

-

Process the fixed lung tissue and embed it in paraffin.

5.2. Staining:

-

Cut 5 µm thick sections from the paraffin blocks.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology and with an elastic stain (e.g., Verhoeff-Van Gieson) to delineate the vessel walls.

-

Perform immunohistochemistry for alpha-smooth muscle actin (α-SMA) to identify muscularized arterioles.

5.3. Morphometric Analysis:

-

Capture images of small pulmonary arteries (25-100 µm in diameter) using a microscope with a digital camera.

-

Using image analysis software (e.g., ImageJ), measure the external diameter, internal diameter, and wall thickness of the vessels.

-

Calculate the percentage of medial wall thickness: [(External Diameter - Internal Diameter) / External Diameter] x 100.

-

Quantify the degree of muscularization of small arterioles by categorizing them as non-muscularized, partially muscularized, or fully muscularized based on α-SMA staining.

Conclusion